6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester
Overview
Description
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C14H20BBrO3 and a molecular weight of 327.03 g/mol . It is a derivative of phenylboronic acid, modified with a bromine, methoxy, and methyl group, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 6-bromo-3-methoxy-2-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(OAc)2)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene, ethanol
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (50-100°C)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The primary mechanism by which 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester exerts its effects is through the Suzuki-Miyaura cross-coupling reaction . This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets in this process are the aryl or vinyl halides, which undergo oxidative addition to the palladium catalyst, facilitating the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid
- 3-Bromophenylboronic acid
Uniqueness
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions where other boronic esters might not perform as efficiently.
Properties
IUPAC Name |
2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-9-11(17-6)8-7-10(16)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKSFLZFRKEULD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137537 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-66-1 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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